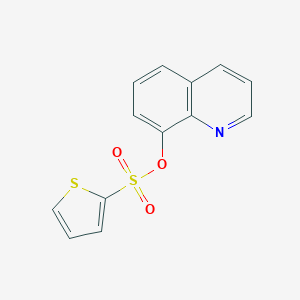![molecular formula C22H17NO6S2 B280833 Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Methyl BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is complex and not yet fully understood. However, it is known that Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA selectively binds to copper ions, leading to the formation of a fluorescent complex. This complex has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties and potential use in cancer therapy, Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its high selectivity for copper ions, making it a useful tool for detecting copper in biological samples. Additionally, its fluorescent properties make it easy to detect and quantify. However, one of the limitations of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA is its potential toxicity, which must be carefully considered when using it in biological systems.
未来方向
There are many potential future directions for research on Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA. One area of interest is its potential use in imaging techniques, where its fluorescent properties could be used to visualize biological structures in vivo. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA, which could lead to the development of new cancer therapies. Finally, the potential use of Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA as an anti-inflammatory agent should be further explored, as it could provide a new treatment option for inflammatory diseases.
合成方法
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA can be synthesized through a multi-step process that involves the condensation of 2-thiophenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by the reaction with benzoyl chloride and methylation with dimethyl sulfate. This method has been optimized for high yield and purity, making Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA a viable compound for scientific research.
科学研究应用
Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate BTA has been studied for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells.
属性
分子式 |
C22H17NO6S2 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
methyl 5-[benzoyl(thiophen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H17NO6S2/c1-14-20(22(25)28-2)17-13-16(10-11-18(17)29-14)23(21(24)15-7-4-3-5-8-15)31(26,27)19-9-6-12-30-19/h3-13H,1-2H3 |
InChI 键 |
NSPMPYOOKBYQHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC |
规范 SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)